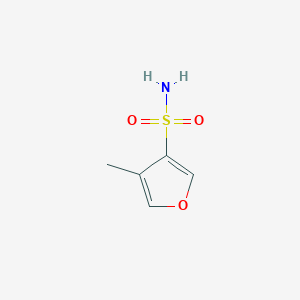

4-Methylfuran-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3S |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

4-methylfuran-3-sulfonamide |

InChI |

InChI=1S/C5H7NO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |

InChI Key |

VYDPTLGOXPVPPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylfuran 3 Sulfonamide and Its Derivatives

Direct Sulfonation and Functional Group Manipulation

A classical and widely employed route to sulfonamides involves the creation of a sulfonic acid intermediate on the target scaffold, followed by its conversion to a reactive sulfonyl chloride, and subsequent reaction with an amine source.

Electrophilic Sulfonation of Furoate Esters

The direct introduction of a sulfonyl group onto an aromatic or heteroaromatic ring is typically achieved through electrophilic aromatic substitution. For a furan-based system, this process involves reacting the heterocycle with a strong sulfonating agent. Common methods for the preparation of sulfonyl chlorides from arenes include electrophilic substitution using concentrated sulfuric acid or oleum, followed by a chlorination step. rsc.org A more direct approach involves using excess chlorosulfonic acid to directly yield the aryl sulfonyl chloride. rsc.org While effective for many aromatic compounds, these harsh conditions can be unsuitable for sensitive or electron-deficient substrates. rsc.org In the context of synthesizing 4-Methylfuran-3-sulfonamide (B6279304), a suitable starting material like a 4-methylfuroate ester would be subjected to such conditions, with the regioselectivity of the sulfonation being a critical factor.

Conversion of sulfonic acids to sulfonyl chlorides

Once the sulfonic acid group is installed on the furan (B31954) ring, it must be converted into a more reactive intermediate, typically a sulfonyl chloride, to facilitate amide bond formation. This transformation is a cornerstone of sulfonamide synthesis.

Historically, harsh reagents such as phosphorus pentachloride or phosphorus oxychloride have been used for this conversion, often requiring high temperatures. rsc.orgresearchgate.net A common alternative involves the use of thionyl chloride, sometimes in the presence of dimethylformamide (DMF). rsc.org However, these methods can lack chemoselectivity and functional group tolerance, limiting their application in complex molecule synthesis. nih.gov

To address these limitations, milder and more selective methods have been developed. Reagents like cyanuric chloride can convert sulfonic acids to sulfonyl chlorides under neutral conditions. rsc.orgresearchgate.net Recently, the use of a pyrylium salt (Pyry-BF4) has been reported to activate primary sulfonamides to form sulfonyl chlorides under mild conditions, showcasing high selectivity towards NH2 groups and tolerance for a wide array of sensitive functionalities. nih.gov

Table 1: Comparison of Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Pentachloride (PCl5) | High Temperature | Effective for simple substrates | Harsh, hazardous, poor functional group tolerance rsc.org |

| Thionyl Chloride (SOCl2) | Often with DMF | Readily available | Can form by-products, potentially harsh conditions rsc.org |

| Chlorosulfonic Acid (ClSO3H) | Excess reagent | Direct from arene | Very harsh, hazardous rsc.org |

| Cyanuric Chloride | Neutral conditions | Milder than traditional reagents | Requires preparation of sulfonic acid rsc.orgresearchgate.net |

Formation of Primary Sulfonamides from Sulfonyl Chlorides

The final step in this classical sequence is the reaction of the sulfonyl chloride with an amine. To form a primary sulfonamide like this compound, ammonia or a suitable ammonia surrogate is used as the nucleophile. acs.org This reaction is a conventional and practical method for creating the sulfonamide bond. researchgate.net

The process typically involves reacting the sulfonyl chloride with ammonia in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net While this method is widely used, the moisture-sensitive nature of sulfonyl chlorides can be a drawback. acs.org To circumvent the direct use of ammonia, various ammonia surrogates can be employed, which may require a subsequent deprotection step. acs.org An alternative approach utilizes N-silylamines, which react efficiently with sulfonyl chlorides in a solvent like acetonitrile to produce sulfonamides in high yields, with the volatile trimethylsilyl chloride being the main byproduct. nih.gov

Advanced Sulfonamide Bond Formation Strategies

Modern synthetic chemistry has pursued more direct and efficient methods for constructing sulfonamide bonds, often relying on catalysis to avoid the multi-step sequence involving harsh reagents.

Catalytic Oxidation Approaches

Catalytic oxidation methods provide an alternative pathway to sulfonamides, often starting from more reduced sulfur-containing precursors like thiols. These one-pot procedures can form multiple bonds in a single sequence.

One such strategy is the iodine-catalyzed oxidative amination of sodium sulfinates, which offers a convenient route to sulfonamides under mild conditions. researchgate.net Another approach involves the direct oxidative coupling of thiols and amines. Electrochemical methods have been developed that can achieve this transformation at room temperature without hazardous reagents or transition metal catalysts. acs.org In this process, the thiol is first oxidized at an anode to form a disulfide intermediate. acs.org Concurrently, the amine is oxidized to an aminium radical, which then reacts with the disulfide to form a sulfenamide. acs.orgrsc.org Two subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. acs.orgrsc.org This method represents a green and mild synthetic protocol for sulfonamide preparation. acs.org

Metal-Catalyzed Sulfonamidation (e.g., Nickel-Catalyzed Reactions)

Transition-metal catalysis, particularly with nickel, has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds, including those in sulfonamides. These methods typically involve the cross-coupling of an aryl or heteroaryl halide with a sulfonamide. acs.orgnih.gov This approach is highly attractive as it avoids the need to synthesize sulfonyl chlorides and can be used for late-stage functionalization. researchgate.net

Nickel-catalyzed protocols have been developed for the coupling of sulfonamides with a broad range of (hetero)aryl chlorides, which were previously only achievable with palladium catalysis. nih.gov These reactions are often enabled by specialized ligands and can proceed without photocatalysis using air-stable pre-catalysts. nih.gov

More recently, photosensitized nickel catalysis has provided a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles under mild conditions. princeton.edunih.gov In a proposed mechanism, a Ni(0) complex undergoes oxidative addition into the aryl halide. nih.gov Ligand exchange with the sulfonamide and deprotonation forms a Ni(II)-aryl amido complex. nih.gov This complex then undergoes triplet-triplet energy transfer from a photoexcited iridium catalyst, leading to an excited nickel complex that readily undergoes reductive elimination to form the N-aryl sulfonamide product and regenerate the Ni(0) catalyst. nih.gov This dual catalytic system provides access to a wide range of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in drug discovery. princeton.edunih.gov

Table 2: Overview of Nickel-Catalyzed Sulfonamidation

| Catalyst System | Electrophile | Nucleophile | Key Features |

|---|---|---|---|

| (PhPAd-DalPhos)NiCl(o-tol) | (Hetero)aryl Chlorides, Bromides, Iodides | Sulfonamides | Air-stable pre-catalyst, no photocatalysis needed, broad scope nih.gov |

| NiCl2·glyme / Ir(ppy)2(bpy)PF6 | Aryl Halides | Sulfonamides | Dual catalysis with photocatalyst, proceeds at ambient temperature, energy-transfer mechanism nih.gov |

| Ni(II) / Phenanthroline ligand | Aryl/Heteroaryl Boronic Acids | DABSO (SO2 surrogate) | Redox-neutral conversion to sulfinate salts, which can be converted to sulfonamides acs.org |

Reactions Involving Sulfinic Acid Derivatives and Amines

The synthesis of sulfonamides from sulfinic acid derivatives represents a significant pathway in organic chemistry. One established method involves the reaction of sulfinic acid salts with aminating agents like hydroxylamine-O-sulfonic acid. semanticscholar.org This approach provides a direct route to primary sulfonamides. semanticscholar.org The general mechanism involves the nucleophilic attack of the sulfinate anion on the aminating agent, leading to the formation of the S-N bond characteristic of the sulfonamide group.

Another strategy involves the in-situ generation of aryl sulfinates from various precursors. These versatile intermediates can be formed from prefunctionalized arenes such as aryl halides, aryl boronic acids, or aryl Grignard reagents in the presence of sulfur dioxide surrogates like DABSO (the adduct of DABCO and SO₂). nih.gov Once the sulfinate is formed, it can undergo oxidative amination to yield the desired sulfonamide. nih.gov For example, an aryl sulfinate generated in situ can react with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) to produce the corresponding sulfonamide. nih.gov

More recent advancements have focused on photocatalytic methods. For instance, carboxylic acids can be converted to sulfinamides through a process involving acridine photocatalysis. nih.govrsc.org This method merges the chemical spaces of carboxylic acids and amines, facilitated by a one-electron process using readily available sulfinylamines. rsc.org The reaction proceeds via the formation of an alkyl radical from the carboxylic acid, which is then intercepted by a sulfinylamine to produce an aminosulfinyl radical. This intermediate, stabilized by a copper catalyst, ultimately yields the sulfinamide product. nih.gov

Approaches Utilizing Arenediazonium Salts

Arenediazonium salts are valuable precursors for the synthesis of aryl sulfonyl chlorides, which are key intermediates in the production of sulfonamides. A classic method is the Sandmeyer-type reaction, also known as the Meerwein chlorosulfonylation, which uses copper salts like CuCl or CuCl₂ as catalysts. nih.gov In this reaction, an arenediazonium salt, typically generated from an aniline, reacts with sulfur dioxide in an aqueous medium to yield the corresponding arylsulfonyl chloride. nih.gov The sulfonyl chloride can then be readily converted to this compound by reaction with ammonia or a suitable primary or secondary amine.

Modern advancements have introduced more sustainable and milder alternatives to the classical Meerwein reaction. Visible light photocatalysis employing heterogeneous, transition-metal-free materials, such as potassium poly(heptazine imide), has been successfully used to produce sulfonyl chlorides from arenediazonium salts. nih.gov This method operates under mild conditions (visible light irradiation at room temperature) and demonstrates high tolerance for various functional groups, offering good to excellent yields (50-95%). nih.gov The photocatalytic process circumvents some of the limitations of the conventional method, which often works best for electron-deficient and electron-neutral substrates. nih.gov

Synthesis of Derivatized this compound Analogs

Preparation of Sulfonamide Schiff Bases via Condensation

Sulfonamide Schiff bases, also known as imines or azomethines, are synthesized through the condensation reaction of a primary sulfonamide, such as this compound, with an aldehyde or a ketone. nih.govnih.govresearchgate.net This reaction involves the nucleophilic attack of the sulfonamide's amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N (azomethine) double bond. imist.ma

The reaction is typically carried out in a suitable solvent like methanol or ethanol and is often catalyzed by a few drops of acid, such as formic acid or sulfuric acid, to facilitate the dehydration step. nih.govimist.ma The mixture is usually heated under reflux for several hours. nih.govimist.ma The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or IR spectroscopy. nih.gov The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by washing with a cold solvent or by recrystallization. nih.gov

| Reactant 1 (Sulfonamide) | Reactant 2 (Carbonyl Compound) | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | 3-Bromo-2-hydroxybenzaldehyde | Formic Acid | Methanol | Reflux, 3-5 h | Imine Derivative |

| This compound | 3-Chloro-2-hydroxybenzaldehyde | Formic Acid | Methanol | Reflux, 3-5 h | Imine Derivative |

| This compound | Salicylaldehyde (B1680747) | Sulfuric Acid | Ethanol | Reflux | Schiff Base |

| This compound | p-Nitrobenzaldehyde | Sulfuric Acid | Ethanol | Reflux | Schiff Base |

Synthesis of N-Acylsulfonamides

N-acylsulfonamides are important derivatives prepared by the acylation of a parent sulfonamide. nih.govnih.gov This transformation can be achieved by reacting this compound with acylating agents such as acid anhydrides or acyl chlorides. researchgate.nettubitak.gov.tr The reaction is often facilitated by a catalyst. A variety of catalysts have been employed, including Lewis acids like zinc chloride and solid acid catalysts such as silica phosphoric acid or Fe-exchanged montmorillonite K10 clay. nih.govtubitak.gov.tr

A simple and environmentally friendly procedure involves using catalytic amounts of Cesium salt of Wells–Dawson heteropolyacid (Cs₅HP₂W₁₈O₆₂) in water. tandfonline.com This method allows for the synthesis of a series of N-acylsulfonamides at room temperature in high yields. tandfonline.com The catalyst is reusable, and the process is considered a green chemistry approach due to the use of water as a solvent and the ease of catalyst recovery. tandfonline.com The reaction involves stirring a mixture of the sulfonamide, the acylating agent (e.g., acetic anhydride (B1165640), benzoic anhydride), and the catalyst in water. tandfonline.com After the reaction is complete, the solid catalyst can be removed by filtration, and the product is extracted from the filtrate. tandfonline.com

| Sulfonamide | Acylating Agent | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Benzenesulfonamide | Acetic Anhydride | K10–FeO | Acetonitrile | 60 °C | Excellent |

| Toluene sulfonamide | Trifluoroacetic Anhydride | ZnCl₂ | Solvent-free | - | 93% |

| Generic Sulfonamide | Various Anhydrides | Cs₅HP₂W₁₈O₆₂ | Water | Room Temp | Good to Excellent |

| Generic Sulfonamide | Carboxylic Acid Chlorides | Silica Phosphoric Acid | Solvent-free | - | Good to High |

Formation of Sulfonyl Urea Derivatives

Sulfonylureas are a significant class of compounds derived from sulfonamides. The most common synthetic method involves the reaction of a sulfonamide, such as this compound, with an appropriate isocyanate in the presence of a base. wikipedia.org This reaction forms the characteristic S-arylsulfonylurea structure. wikipedia.org

An alternative pathway involves the use of a sulfonyl carbamate as an intermediate. For example, a sulfonamide can be refluxed with ethyl chloroformate in the presence of a base like anhydrous potassium carbonate to form a sulfonyl carbamate. This key intermediate can then be condensed with various primary or secondary amines in a solvent like toluene to yield the desired sulfonylurea derivatives. This multi-step process allows for the introduction of diverse substituents on the urea nitrogen. The synthesis of sulfonylureas is crucial as these compounds have found applications as therapeutic agents. openaccesspub.orgnih.gov

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Key Intermediate | Product |

|---|---|---|---|---|---|

| Aryl Sulfonamide | Isocyanate (R-NCO) | Base | - | - | Sulfonylurea |

| 4-(2-aminoethyl) benzenesulfonamide | Ethyl Chloroformate / K₂CO₃ | Various Amines | Acetone, then Toluene | Sulfonyl Carbamate | Sulfonylurea Derivative |

Incorporation into Hybrid Sulfonamide Structures (e.g., Benzothiazole, Pyrimidine, Quinoxaline)

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a widely used strategy in drug design to develop multifunctional compounds. dergipark.org.tr The this compound scaffold can be incorporated into hybrid structures with other heterocyclic systems like benzothiazole, pyrimidine, and quinoxaline, which are known for their diverse biological activities. dergipark.org.trsemanticscholar.orgresearchgate.net

Benzothiazole Hybrids: Benzothiazole-sulfonamide hybrids can be synthesized starting from a 2-aminobenzothiazole derivative. dergipark.org.trkafkas.edu.tr A series of reactions can be performed to link the sulfonamide moiety to the benzothiazole core, resulting in novel hybrid molecules. dergipark.org.tr These compounds often exhibit interesting biological properties, such as acting as potent inhibitors of carbonic anhydrase isoforms. nih.gov

Pyrimidine Hybrids: The rational hybridization of a pyrimidine scaffold with a sulfonamide moiety is a promising strategy for developing new therapeutic agents. nih.gov Pyrimidine-sulfonamide hybrids can be constructed by introducing the sulfonamide group at various positions of the pyrimidine ring, sometimes with a linker in between. nih.gov The nature of this linker can significantly influence the activity of the final compound. nih.gov

Quinoxaline Hybrids: The incorporation of a sulfonamide group into the quinoxaline framework has been shown to enhance therapeutic potential. semanticscholar.orgmdpi.com Synthesis of these hybrids can be achieved by reacting a quinoxaline intermediate containing a suitable functional group (e.g., an amino or sulfonyl chloride group) with the corresponding sulfonamide or amine partner. mdpi.comnih.govrsc.org For instance, quinoxaline 1,4-dioxides bearing a sulfonamide moiety have been synthesized and evaluated for various biological activities. nih.gov

| Heterocyclic Core | General Synthetic Strategy | Resulting Hybrid Structure | Potential Application Area |

|---|---|---|---|

| Benzothiazole | Multi-step synthesis starting from 2-aminobenzothiazole derivatives. | Benzothiazole-sulfonamide hybrids | Carbonic Anhydrase Inhibition |

| Pyrimidine | Introduction of sulfonamide moiety to the pyrimidine ring, with or without a linker. | Pyrimidine–sulfonamide hybrids | Anticancer Agents |

| Quinoxaline | Reaction of functionalized quinoxaline intermediates with sulfonamide precursors. | Quinoxaline-sulfonamide hybrids | Antimicrobial, Anticancer |

Mechanistic Investigations of this compound Synthesis Reactions

The synthesis of this compound and its derivatives involves a series of complex chemical transformations, the mechanisms of which are crucial for optimizing reaction conditions and improving yields. Key areas of investigation include the oxidation of the thiol precursor to a sulfonic acid, the distinct radical and ionic pathways that can lead to sulfonamide formation, and the specific methodologies for constructing the vital sulfur-nitrogen (S-N) bond.

Elucidation of Oxidation Step Mechanisms (e.g., Thiol to Sulfonic Acid)

The conversion of a thiol, such as a hypothetical 4-methylfuran-3-thiol, into the corresponding sulfonic acid is a critical precursor step in the synthesis of this compound. This oxidation process is not a single-step event but a sequential transformation involving key intermediates. The pathway generally proceeds from the thiol (RSH) to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and finally to the stable sulfonic acid (RSO₃H). acs.orgnih.govresearchgate.net

Hydrogen peroxide is a commonly studied oxidant for this transformation. acs.orgnih.gov Mechanistic studies have revealed two primary pathways for this oxidation: a neutral pathway and an anionic pathway. acs.org

Anionic Pathway : This pathway involves the deprotonated thiol, or thiolate (RS⁻), which is significantly more reactive than its neutral counterpart. nih.gov The reaction barriers for all three oxidation steps (thiol to sulfenic acid, sulfenic to sulfinic acid, and sulfinic to sulfonic acid) are lower in the anionic pathway, making it kinetically favored. acs.org The presence of polar ligands can further decrease the reaction barriers and make the reaction energies more negative (more favorable). acs.org

Neutral Pathway : While the neutral thiol (RSH) is less reactive, its oxidation can be facilitated by the surrounding environment. nih.gov A "solvent-assisted proton-exchange" (SAPE) mechanism can noticeably lower the reaction barrier, making this pathway viable, particularly under specific solvent conditions. acs.orgacs.org

The progression of the oxidation can be monitored using techniques like 19F NMR if an appropriately tagged substituent is present, allowing for the direct observation of the thiol's reaction to form the sulfenic acid and its subsequent oxidations. nih.gov

Table 1: Comparison of Anionic vs. Neutral Thiol Oxidation Pathways

| Feature | Anionic Pathway (Thiolate) | Neutral Pathway (Thiol) |

|---|---|---|

| Reactant | RS⁻ | RSH |

| Reactivity | More reactive | Less reactive |

| Reaction Barriers | Lower for all oxidation steps acs.org | Higher, but can be lowered by SAPE mechanism nih.govacs.org |

| Effect of Polar Ligands | Decreases reaction barriers acs.org | Can facilitate proton exchange |

| Overall Energetics | Generally more favorable | Less favorable without assistance |

Radical and Ionic Pathways in Sulfonamide Formation

The formation of the sulfonamide linkage itself can proceed through fundamentally different mechanisms: radical and ionic pathways. researchgate.netthieme-connect.com The choice between these pathways is often dictated by the reaction conditions, including the choice of reagents, catalysts, and solvents. thieme-connect.comresearchgate.net

Radical Pathways: Radical-based syntheses often involve the generation of a sulfonyl radical intermediate. thieme-connect.com For instance, a reaction might be initiated that generates an aryl radical, which then reacts with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form a sulfonyl radical. thieme-connect.com This highly reactive sulfonyl radical can then couple with a nitrogen-centered radical to form the S-N bond. thieme-connect.com Another approach involves the direct formation of a thiyl radical from a thiol, which, in the presence of an amine and an oxidant, can lead to the sulfonamide product. rsc.org These reactions are often facilitated by catalysts or photo-irradiation. researchgate.netrsc.org A key characteristic of some radical cyclizations involving ene sulfonamides is the subsequent β-elimination of the sulfonyl radical to form an imine, highlighting the dynamic nature of these intermediates. nih.gov

Ionic Pathways: Ionic pathways are more traditional and typically involve the interaction between a nucleophilic nitrogen atom (from an amine) and an electrophilic sulfur atom. rsc.org The most classic example is the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com The sulfonyl chloride, which can be prepared from the corresponding sulfonic acid, possesses a highly electrophilic sulfur atom that is readily attacked by the amine nucleophile. researchgate.net

Recent advancements in ionic mechanisms include oxidative cross-dehydrogenative coupling reactions. In one proposed mechanism, a thiol is oxidized, potentially by an I₂O₅/I₂ system, to form a sulfonyl iodide intermediate. rsc.org This electrophilic sulfonyl iodide is then subject to nucleophilic substitution by an amine to form the final sulfonamide product, constructing the S-N bond. rsc.org The solvent can play a crucial role; for example, studies on arylazo sulfonates have shown that decomposition follows an ionic route in aqueous solutions, whereas radical intermediates are detected in less polar solvents like ethanol. researchgate.net

Insights into S-N Bond Construction Methodologies

The construction of the sulfur-nitrogen bond is the defining step in the synthesis of sulfonamides. Methodologies can be broadly categorized based on the nature of the sulfur and nitrogen precursors.

Conventional Methods: The most established method for S-N bond formation is the reaction of a pre-formed sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. frontiersrj.comfrontiersrj.com This approach is robust and widely applicable, though it requires the synthesis and handling of sulfonyl chlorides, which can sometimes be unstable. frontiersrj.comgoogle.com

Oxidative Coupling Methods: Modern strategies increasingly rely on oxidative S-N coupling, which can generate the sulfonamide directly from more readily available precursors like thiols and amines. researchgate.net These transformations utilize an oxidant to facilitate the reaction. thieme-connect.com The role of the oxidant is to activate the sulfur-containing reagent, forming an active species that subsequently reacts with the nitrogen-containing reagent to yield the S-N coupled product. researchgate.netthieme-connect.com Various catalytic systems, including those based on copper and iodine, have been developed for this purpose. rsc.org For example, a copper-catalyzed reaction can proceed through the coordination of a thiol to the copper center, followed by oxidative formation of Cu-S and Cu-N bonds, and finally reductive elimination to afford the product. rsc.org

Electrochemical Methods: Electrosynthesis is emerging as a powerful and green tool for forming chemical bonds, including the S-N linkage. rsc.org Electrochemical oxidative coupling of thiols and amines can proceed through the anodic oxidation of the thiol to form a disulfide, followed by the oxidation of the amine to an aminium radical. The reaction between these intermediates leads to the formation of a sulfenamide, which can be further oxidized in consecutive steps to a sulfinamide and finally the target sulfonamide. rsc.org

Table 2: Overview of S-N Bond Construction Methodologies

| Methodology | Sulfur Precursor | Nitrogen Precursor | Key Features |

|---|---|---|---|

| Classical Synthesis | Sulfonyl Chloride | Primary/Secondary Amine | Widely used, robust; requires handling of sulfonyl chlorides. frontiersrj.comresearchgate.net |

| Oxidative Coupling | Thiol / Disulfide | Amine | Direct formation from simpler precursors; requires an oxidant/catalyst. researchgate.netrsc.org |

| Radical Coupling | Thiol / Diazonium Salt | Amine / N-Chloroamine | Involves radical intermediates (e.g., sulfonyl radical); often catalyzed. thieme-connect.comorganic-chemistry.org |

| Electrosynthesis | Thiol | Amine | Green chemistry approach; avoids chemical oxidants. rsc.orgrsc.org |

Structural Elucidation and Spectroscopic Characterization of 4 Methylfuran 3 Sulfonamide and Its Analogs

Advanced Spectroscopic Analyses

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For the analogs of 4-methylfuran-3-sulfonamide (B6279304), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy has been employed to ascertain their structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the proton and carbon frameworks of a molecule. For analogs of this compound, such as N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, detailed NMR studies have been conducted. iucr.org

In a study of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide in DMSO-d₆, the methyl group on the furan (B31954) ring exhibited a singlet peak at 1.86 ppm in the ¹H NMR spectrum. iucr.org The protons on the furan ring appeared as doublets at 5.81 ppm and 6.60 ppm, each with a coupling constant of 3.5 Hz. iucr.org The aromatic protons from the various phenyl rings resonated in the region of 7.12 to 8.60 ppm. iucr.org

For other furan derivatives, such as diethyl 4-methylfuran-2,3-dicarboxylate, the methyl protons show a singlet at 2.10 ppm, and the furan proton appears as a singlet at 7.31 ppm in CDCl₃. rsc.org In the ¹³C NMR spectrum of this analog, the methyl carbon resonates at 8.52 ppm, while the furan ring carbons appear at 122.0, 125.3, 142.2, and 143.0 ppm. rsc.org

A theoretical study on furan and its methyl derivatives has shown that the chemical shifts in both ¹H and ¹³C NMR spectra correlate well with the calculated charge densities on the atoms. cas.czglobalresearchonline.net For instance, in 3-methylfuran, the methyl group influences the shielding of the ring protons and carbons. cas.cz

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Analogs of this compound

| Compound | Solvent | Methyl Protons (s) | Furan Protons | Aromatic Protons (m) |

|---|---|---|---|---|

| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide iucr.org | DMSO-d₆ | 1.86 | 5.81 (d, J=3.5 Hz), 6.60 (d, J=3.5 Hz) | 7.12 - 8.60 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for an Analog of this compound

| Compound | Solvent | Methyl Carbon | Furan Carbons |

|---|

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule. In the analogs of this compound, characteristic vibrational modes for the sulfonamide and furan moieties are observed.

For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, the IR spectrum (KBr) shows a strong band at 1176 cm⁻¹ corresponding to the symmetric stretching vibration of the SO₂ group (νs SO₂). iucr.orgiucr.org A broad band at 1352 cm⁻¹ is attributed to the asymmetric stretching of the SO₂ group (νas SO₂) and the symmetric stretching of the NO₂ group (νs NO₂), while the asymmetric stretching of the NO₂ group (νas NO₂) appears at 1530 cm⁻¹. iucr.orgiucr.org

In a study of a sulfonamide Schiff base, (Z)-4-(((5-methylfuran-2-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide, experimental and theoretical DFT calculations were used to assign the vibrational frequencies. bohrium.com Raman spectroscopy is also a powerful technique for identifying sulfonamide residues.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for an Analog of this compound

| Compound | νs(SO₂) | νas(SO₂) / νs(NO₂) | νas(NO₂) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption bands are characteristic of the chromophoric systems present. For sulfonamide derivatives containing aromatic and furan rings, π→π* transitions are typically observed.

In the case of (Z)-4-(((5-methylfuran-2-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide, the UV-Vis spectrum was analyzed using both experimental measurements and time-dependent density functional theory (TD-DFT) calculations. bohrium.com A study on a different sulfonamide Schiff base also reported both π→π* and n→π* transitions in its UV-Vis spectrum. nih.gov Theoretical studies on furan and its derivatives have shown that the electronic transitions are of the π→π* type. globalresearchonline.net

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the three-dimensional structures of several complex analogs of this compound.

For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, the crystal structure reveals that the furan ring is inclined with respect to the various phenyl rings in the molecule. iucr.org Specifically, the furan ring forms dihedral angles of 51.04° and 12.78° with the two arene rings of the (3-nitrophenyl)sulfonyl groups. iucr.org The crystal packing is stabilized by C—H···O hydrogen bonds, which link adjacent molecules into a three-dimensional network. iucr.orgiucr.org Additionally, π–π stacking interactions are observed between the furan and an arene ring, with a centroid–centroid distance of 3.8745 Å. iucr.orgiucr.org

In another analog, 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, intramolecular π–π interactions are present between the furan and a benzene (B151609) ring, with a centroid-to-centroid distance of 3.5640 Å. nih.gov The crystal packing in this compound is facilitated by C—H···O and C—H···N hydrogen bonds, forming layers that are interconnected by C—H···π interactions. nih.gov

Table 4: Selected Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Key Interactions | Ref. |

|---|---|---|---|---|

| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | - | - | C—H···O, π–π stacking | iucr.orgiucr.org |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis has been applied to several analogs of this compound to understand the forces governing their crystal packing.

For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, Hirshfeld surface analysis indicates that O···H/H···O interactions are the most significant, contributing 40.1% to the crystal packing. iucr.orgiucr.orgresearchgate.net This is followed by H···H (27.5%) and C···H/H···C (12.4%) interactions. iucr.orgiucr.orgresearchgate.net

In the case of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, the major contributions to the crystal packing are from H···H (30.2%), N···H/H···N (22.3%), C···H/H···C (17.9%), and O···H/H···O (15.4%) interactions. nih.gov This highlights the importance of various weak interactions in stabilizing the crystal lattice. Hirshfeld surface analysis has also been effectively used to study intermolecular interactions in other sulfonamide-containing crystal structures. mdpi.comnih.gov

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogs of this compound

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Ref. |

|---|---|---|---|---|---|

| N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide | 27.5 | 40.1 | 12.4 | 1.2 | iucr.orgiucr.orgresearchgate.net |

Elemental and Thermal Analysis

The characterization of this compound and its analogs is fundamentally reliant on a combination of elemental and thermal analysis techniques. These methods provide critical information regarding the empirical formula, purity, and thermal stability of the synthesized compounds.

Elemental Composition Determination (CHNS)

Elemental analysis is a cornerstone technique for verifying the chemical composition of newly synthesized compounds. umt.edu.pk By precisely measuring the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), researchers can confirm that the empirical formula of a product matches its theoretical composition. This analysis is typically performed using automated elemental analyzers that employ combustion methods, where the sample is burned in a high-oxygen environment and the resulting gaseous oxides (CO₂, H₂O, N₂, SO₂) are quantified. acs.orgnih.gov

For furan sulfonamide derivatives, the agreement between the calculated and experimentally found percentages of C, H, N, and S is a crucial indicator of sample purity and successful synthesis. In the synthesis of various furan sulfonamide analogs, elemental analysis has been consistently employed to validate the structures of intermediates and final products. For instance, detailed analyses have been reported for several related furan sulfonamides, demonstrating a close correlation between theoretical and observed values, typically within ±0.4%. google.com

Published data for several furan sulfonamide analogs are presented below, illustrating the application of CHNS analysis in their structural elucidation. For the compound 4-acetyl-furan-2-sulfonamide, the calculated elemental composition was C, 38.09%; H, 3.73%; N, 7.40%; S, 16.95%. The experimental findings were C, 38.30%; H, 3.63%; N, 7.36%; S, 16.94%, confirming the structure. google.com Similarly, for the sulfonamide alcohol 4-(1-hydroxyl-1-methyl-ethyl-)furan-2-sulfonamide, the calculated values were C, 40.96%; H, 5.40%; N, 6.82%; S, 15.62%, which aligned well with the found values of C, 40.73%; H, 5.14%; N, 6.82%; S, 15.53%. google.com

In the characterization of a Schiff base complex derived from sulfamethoxazole (B1682508) and furfural (B47365), elemental analysis was also key. researchgate.net The data for the ligand and its metal complexes confirmed the proposed ligand-to-metal ratio of 2:1. researchgate.net

Table 1: Elemental Analysis Data for Furan Sulfonamide Analogs

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-furoate-2-sulfonamide | C₇H₉NO₅S | C | 38.35 | 38.42 | google.com |

| H | 4.14 | 4.08 | |||

| N | 6.39 | 6.31 | |||

| S | 14.62 | 14.70 | |||

| 4-Acetyl-furan-2-sulfonamide | C₆H₇NO₄S | C | 38.09 | 38.30 | google.com |

| H | 3.73 | 3.63 | |||

| N | 7.40 | 7.36 | |||

| S | 16.95 | 16.94 | |||

| 4-(1-Hydroxyl-1-methyl-ethyl-)furan-2-sulfonamide | C₇H₁₁NO₄S | C | 40.96 | 40.73 | google.com |

| H | 5.40 | 5.14 | |||

| N | 6.82 | 6.82 | |||

| S | 15.62 | 15.53 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential thermal methods used to investigate the thermal stability and decomposition behavior of materials. abo.fi TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on decomposition temperatures, residual mass, and the presence of volatile components. ripublication.com DTA measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic and endothermic events such as phase transitions, melting, crystallization, and decomposition reactions. nih.govnih.gov

The thermal stability of sulfonamide-containing compounds has been a subject of various studies. For a Schiff base analog, 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide, TGA was used to determine the thermal stability of its metal complexes under a nitrogen atmosphere. nih.gov The TGA curves for the Lanthanum(III) complexes showed two main decomposition steps within a temperature range of 25–900 °C. nih.gov In another study, the Schiff base derived from sulfamethoxazole and furfural melted at 180°C, while its Mn(II) and Fe(II) complexes decomposed at higher temperatures of 232°C and 227°C, respectively, indicating that the complexes were more thermally stable than the parent ligand. researchgate.net

The thermal analysis of a chitosan (B1678972) derivative modified with a sulfonamide compound also provided insights into its stability. The TGA was conducted by heating the sample from 25 to 700 °C under a nitrogen atmosphere. The results indicated that the modification altered the chemical properties and reduced the thermal stability compared to the original chitosan.

DTA curves complement TGA data by identifying the nature of the thermal events. Endothermic peaks typically correspond to processes like dehydration, melting, or decomposition, while exothermic peaks often indicate oxidative degradation or crystallization. nih.gov For example, in the analysis of certain pharmaceuticals, a sharp exothermic DTA peak confirmed oxidative degradation, while endothermic peaks corresponded to dehydration and decomposition steps observed in the TGA curve.

Table 2: Thermal Analysis Data for Furan Sulfonamide Analogs and Related Compounds

| Compound/Complex | Analysis Type | Temperature Range (°C) | Key Observations | Reference |

|---|---|---|---|---|

| La(III) complex of a furan-containing Schiff base | TGA | 25 - 900 | Showed two main decomposition steps. | nih.gov |

| 4-{(E)-[(furan-2-yl)methylidene]amino}-N-(3-methyl-1,2-oxazol-4-yl)benzene-1-sulfonamide (Ligand) | Melting Point | 180 | Melting point of the Schiff base ligand. | researchgate.net |

| Mn(II) Complex of the above ligand | Decomposition Temp. | 232 | Decomposition indicates enhanced thermal stability upon chelation. | |

| Fe(II) Complex of the above ligand | Decomposition Temp. | 227 | Decomposition indicates enhanced thermal stability upon chelation. | |

| Sulfonamide-Chitosan Derivative | TGA | 25 - 700 | Reduced thermal stability compared to pure chitosan. |

Computational and Theoretical Chemistry of 4 Methylfuran 3 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like the popular B3LYP functional combined with appropriate basis sets (e.g., 6-311++G(d,p)) are routinely used to investigate the properties of sulfonamide derivatives. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 4-Methylfuran-3-sulfonamide (B6279304), this involves analyzing the conformations arising from rotation around the furan-sulfur (C-S) and sulfur-nitrogen (S-N) bonds.

Illustrative Optimized Geometrical Parameters for a Sulfonamide Moiety This table presents typical bond lengths and angles for sulfonamide-containing molecules as determined by DFT calculations. Actual values for this compound would be determined through specific calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | S=O | 1.43 - 1.45 Å |

| S-N | 1.63 - 1.67 Å | |

| C-S | 1.76 - 1.79 Å | |

| Bond Angle | O-S-O | 118° - 121° |

| O-S-N | 105° - 108° | |

| C-S-N | 106° - 109° | |

| Dihedral Angle | C-C-S-N | 60° - 90° |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of fundamental molecular vibrations (stretching, bending, twisting), which correspond to the absorption peaks in infrared (IR) and Raman spectra.

This theoretical spectrum is invaluable for interpreting experimental data. By comparing the calculated frequencies with those from FT-IR and FT-Raman spectroscopy, the accuracy of the computed structure can be validated. researcher.life It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental results. spectroscopyonline.com For this compound, characteristic vibrational modes would include symmetric and asymmetric stretching of the SO₂ group, N-H stretching of the sulfonamide, and various stretching and bending modes of the furan (B31954) ring. nih.govrsc.org

Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table shows representative calculated and experimental vibrational frequencies (in cm⁻¹) for groups present in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (Scaled) | Typical Experimental Frequency |

| SO₂ | Asymmetric Stretching | 1320 - 1350 cm⁻¹ | 1315 - 1340 cm⁻¹ |

| SO₂ | Symmetric Stretching | 1150 - 1180 cm⁻¹ | 1145 - 1175 cm⁻¹ |

| NH₂ | N-H Stretching | 3350 - 3480 cm⁻¹ | 3340 - 3460 cm⁻¹ |

| Furan Ring | C-O-C Stretching | 1010 - 1080 cm⁻¹ | 1015 - 1075 cm⁻¹ |

| S-N | S-N Stretching | 890 - 920 cm⁻¹ | 895 - 915 cm⁻¹ |

The electronic properties and UV-Visible absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths (f), which correlate with the position and intensity of peaks in an experimental UV-Vis spectrum.

Alternative methods such as Configuration Interaction Singles (CIS) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) can also be used, although TD-DFT is often preferred for its balance of accuracy and efficiency. nih.gov The calculations would identify the nature of the key electronic transitions, such as π → π* transitions involving the furan ring and n → π* transitions involving lone pairs on the oxygen and nitrogen atoms. researchgate.net

Illustrative Calculated Electronic Transitions (TD-DFT) This table provides an example of TD-DFT output for an aromatic sulfonamide, showing the kind of electronic transitions that could be expected for this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.185 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 268 | 0.092 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 240 | 0.045 | HOMO → LUMO+1 (π → π*) |

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts from first principles. mdpi.comyoutube.com Performed on the DFT-optimized geometry, the GIAO method computes the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR spectra serve as a powerful tool for structure elucidation. A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the proposed molecular structure. imist.ma For this compound, this would involve predicting the shifts for the furan ring protons and carbons, the methyl group, and the amine protons. rsc.orgnih.gov

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table shows a comparison of theoretical and experimental chemical shifts for protons and carbons in environments similar to those in this compound.

| Nucleus | Atom Type | Typical Calculated Shift (δ) | Typical Experimental Shift (δ) |

| ¹H | Furan-H (next to O) | 7.4 - 7.6 | 7.3 - 7.5 |

| ¹H | Furan-H (next to C-CH₃) | 6.3 - 6.5 | 6.2 - 6.4 |

| ¹H | Methyl-H | 2.3 - 2.5 | 2.2 - 2.4 |

| ¹H | NH₂-H | 7.0 - 7.5 | 6.9 - 7.3 |

| ¹³C | Furan-C (next to O) | 142 - 145 | 141 - 144 |

| ¹³C | Furan C-S | 125 - 128 | 124 - 127 |

| ¹³C | Methyl-C | 13 - 15 | 12 - 14 |

Molecular Orbital Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity, electronic transitions, and charge transfer characteristics. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap generally implies high chemical reactivity and suggests that the molecule can be easily excited. nih.gov

For this compound, the analysis would likely show that the electron density of the HOMO is primarily located on the electron-rich 4-methylfuran ring, while the LUMO is centered on the electron-withdrawing sulfonamide group. This distribution indicates a potential for intramolecular charge transfer (ICT) from the furan moiety to the sulfonamide moiety upon electronic excitation. researcher.liferesearchgate.net

Illustrative Frontier Molecular Orbital Properties for Aromatic Sulfonamides This table presents typical energy values for frontier orbitals in related molecules, calculated using DFT. The HOMO-LUMO gap is a crucial parameter for assessing chemical reactivity.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Aryl Sulfonamide 1 | -6.85 | -1.55 | 5.30 |

| Aryl Sulfonamide 2 | -7.02 | -2.10 | 4.92 |

| Thiophene Sulfonamide | -6.51 | -2.52 | 3.99 |

Natural Bond Orbital (NBO) Analysis (Hyperconjugation and Charge Delocalization)

Hyperconjugation involves the donation of electron density from an occupied Lewis-type (donor) NBO to an unoccupied non-Lewis-type (acceptor) NBO. taylorandfrancis.com The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater charge delocalization and stabilization of the molecule. materialsciencejournal.org

In the case of this compound, significant hyperconjugative interactions are expected. Key interactions would involve the delocalization of lone pairs from the oxygen and nitrogen atoms into adjacent antibonding orbitals. For instance, electron density from the lone pairs of the sulfonyl oxygen atoms (LP O) can be donated to the antibonding orbitals of the sulfur-nitrogen (σ* S-N) and sulfur-carbon (σ* S-C) bonds. Similarly, the lone pair of the furan ring's oxygen atom (LP O) can interact with the π* antibonding orbitals of the C-C bonds within the ring, enhancing its aromatic stability. The lone pair on the sulfonamide nitrogen (LP N) is also a key donor, interacting with the antibonding orbitals of the sulfur-oxygen bonds (σ* S-O). These intramolecular charge transfer (ICT) events are crucial for the molecule's electronic structure and stability. acadpubl.eumalayajournal.org

Table 1: Theoretical Second-Order Perturbation Energies (E(2)) for Major Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O (Furan) | π* (C2-C3) | 21.5 | n → π* |

| LP (1) O (Furan) | π* (C4-C5) | 18.9 | n → π* |

| LP (1) N (Amide) | σ* (S-O1) | 5.8 | n → σ* |

| LP (1) N (Amide) | σ* (S-O2) | 6.1 | n → σ* |

| LP (2) O (Sulfonyl) | σ* (S-N) | 2.9 | n → σ* |

| LP (2) O (Sulfonyl) | σ* (S-C3) | 2.5 | n → σ* |

| π (C2-C3) | π* (C4-C5) | 19.7 | π → π* |

Note: Data are hypothetical, based on typical values for similar functional groups in related molecules, and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping (Electrophilic and Nucleophilic Sites)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential, respectively. researchgate.net

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential.

Nucleophilic Sites (Negative Potential): The most negative potential (red regions) is expected to be concentrated around the two oxygen atoms of the sulfonyl group (-SO₂). These electronegative atoms accumulate significant electron density, making them the primary sites for interaction with electrophiles or for hydrogen bond donation. The oxygen atom within the furan ring would also exhibit a region of negative potential, albeit less intense than the sulfonyl oxygens.

Electrophilic Sites (Positive Potential): The most positive potential (blue regions) would be located on the hydrogen atom of the sulfonamide group (-NH) and the hydrogen atoms of the methyl group (-CH₃). researchgate.net The acidic nature of the sulfonamide proton makes this a prime site for nucleophilic attack or deprotonation. The protons of the methyl group and those attached to the furan ring would also show positive potential, though to a lesser degree.

This detailed mapping provides crucial insights into the molecule's reactivity, guiding the understanding of its intermolecular interactions and behavior in a chemical environment. nih.gov

Reactivity Descriptors and Non-Linear Optical (NLO) Properties

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and chemical reactivity. dergipark.org.tr These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap generally implies higher reactivity, as it requires less energy to excite an electron. researchgate.net

Key reactivity descriptors for this compound would include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with high hardness are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). High softness indicates high reactivity. dergipark.org.tr

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -7.25 |

| LUMO Energy | E_LUMO | -1.88 |

| Energy Gap | ΔE | 5.37 |

| Ionization Potential | I | 7.25 |

| Electron Affinity | A | 1.88 |

| Chemical Hardness | η | 2.685 |

| Chemical Softness | S | 0.372 |

| Electronegativity | χ | 4.565 |

Note: Values are hypothetical and representative for a molecule with this structure, calculated at a typical DFT level.

Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β₀). Molecules with large β₀ values exhibit significant NLO properties. High hyperpolarizability is often associated with systems that have substantial intramolecular charge transfer (ICT), typically found in molecules containing both electron-donor and electron-acceptor groups connected by a π-conjugated system. nih.gov

In this compound, the methylfuran ring can act as a π-electron donor, while the sulfonamide group serves as an electron acceptor. This donor-acceptor architecture suggests a potential for NLO activity. Computational chemistry allows for the calculation of the β₀ tensor components, from which the total (or static) first-order hyperpolarizability can be determined. mdpi.com The magnitude of β₀ is a direct indicator of the molecule's second-order NLO response. A significant β₀ value, often compared to a standard NLO material like urea, would classify this compound as a promising candidate for NLO applications. researchgate.netresearchgate.net

Table 3: Calculated First-Order Hyperpolarizability Components for this compound

| Component | Value (10⁻³⁰ esu) |

|---|---|

| β_xxx | 8.5 |

| β_xyy | 1.2 |

| β_xzz | 0.9 |

| β_yyy | -2.1 |

| β_yzz | 0.5 |

| β_zxx | 1.8 |

| β_zyy | 0.7 |

| Total (β₀) | 10.3 |

Note: Values are hypothetical, illustrating the output of a typical NLO calculation.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov A transition state represents the highest energy point along the lowest energy reaction pathway, and its structure and energy determine the reaction's activation barrier (ΔG‡) and, consequently, its rate. researchgate.net

For this compound, DFT calculations can be employed to explore various potential reaction pathways, such as nucleophilic substitution at the sulfur atom or electrophilic addition to the furan ring. For a given reaction, the geometries of the reactants and products are first optimized. Then, computational algorithms are used to locate the transition state structure connecting them. Vibrational frequency analysis is performed to confirm the nature of these structures; reactants and products have all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Barrier Calculations for Key Steps (e.g., Oxidative Addition)

A critical aspect of computational chemistry is the determination of reaction mechanisms and the associated energy barriers. For the synthesis of aryl sulfonamides, transition-metal-catalyzed cross-coupling reactions are a common route. A key step in many of these catalytic cycles is oxidative addition.

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in quantifying the activation energy for such steps. For a hypothetical palladium-catalyzed synthesis of this compound, the oxidative addition of a suitable precursor, such as 3-halofuran, to a palladium(0) complex would be a probable initial step.

Computational chemists would model the reactants, the transition state, and the products of this oxidative addition step. The energy difference between the reactants and the transition state would yield the activation energy barrier. Factors influencing this barrier, such as the nature of the halogen on the furan ring, the ligands on the palladium catalyst, and the solvent, could be systematically investigated.

Below is a hypothetical data table illustrating the type of results that would be generated from such a study. The values are representative and based on computational studies of similar palladium-catalyzed cross-coupling reactions.

| Precursor | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 3-Iodo-4-methylfuran | Pd(PPh₃)₄ | Toluene | 18.5 |

| 3-Bromo-4-methylfuran | Pd(PPh₃)₄ | Toluene | 22.1 |

| 3-Chloro-4-methylfuran | Pd(PPh₃)₄ | Toluene | 28.7 |

| 3-Bromo-4-methylfuran | Pd(dppf)Cl₂ | DMF | 20.8 |

This table is illustrative and contains hypothetical data for the purpose of demonstrating the output of energy barrier calculations.

Elucidation of Catalytic Cycle Components

Computational chemistry provides a powerful tool for elucidating the entire catalytic cycle of a reaction. Beyond just the oxidative addition step, each intermediate and transition state in the proposed cycle can be modeled to create a complete energy profile of the reaction.

For a hypothetical catalytic synthesis of this compound, the cycle would likely involve the following key stages, each of which can be computationally modeled:

Oxidative Addition: As discussed, this involves the addition of the aryl halide to the metal center.

Transmetalation: If a sulfonylating agent like a sulfonyl boronic acid or its derivative is used, this step would involve the transfer of the sulfonyl group to the metal center.

Reductive Elimination: This is the final step where the desired product, this compound, is formed, and the catalyst is regenerated.

By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed. This profile helps in identifying the rate-determining step of the reaction, which is the step with the highest energy barrier. Understanding the catalytic cycle at this level of detail can aid in optimizing reaction conditions and designing more efficient catalysts.

Below is an interactive data table presenting a hypothetical energy profile for a catalytic cycle leading to the formation of a generic aryl sulfonamide, which would be analogous to the study of this compound.

| Component of Catalytic Cycle | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Catalyst + Substrates) | Initial state of the system | 0.0 |

| Oxidative Addition Transition State | Highest energy point for the oxidative addition step | +21.5 |

| Oxidative Addition Intermediate | Product of the oxidative addition step | -5.2 |

| Transmetalation Transition State | Highest energy point for the transmetalation step | +15.8 |

| Transmetalation Intermediate | Product of the transmetalation step | -10.7 |

| Reductive Elimination Transition State | Highest energy point for the reductive elimination step | +25.3 |

| Products (Sulfonamide + Regenerated Catalyst) | Final state of the system | -30.1 |

This table is illustrative and contains hypothetical data for the purpose of demonstrating the output of a catalytic cycle elucidation.

Chemical Reactivity and Interaction Studies of 4 Methylfuran 3 Sulfonamide

Reaction Pathways and Transformation Studies

The reactivity of 4-Methylfuran-3-sulfonamide (B6279304) is a subject of interest for understanding how the furan (B31954) heterocycle and the sulfonamide moiety influence each other in various chemical reactions. Studies on related structures provide a framework for predicting its behavior in cycloadditions, rearrangements, and coupling reactions.

Cycloaddition Reactions (e.g., with Furan Derivatives)

Furan and its derivatives are well-established as versatile dienes in cycloaddition reactions, most notably the Diels-Alder reaction. quora.comquimicaorganica.org The low aromaticity of the furan ring allows it to readily engage with dienophiles to form oxabicycloheptane derivatives, which are valuable synthetic intermediates. quora.comnih.gov In the case of this compound, the furan ring is locked in the reactive s-cis conformation, making it a suitable diene. quora.com

| Reaction Type | Furan Derivative | Reactant | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Furan | Electron-deficient dienophiles (e.g., ethyl (E)-3-nitroacrylate) | Oxabicycloheptane derivative | quora.com |

| [4+2] Diels-Alder | Furan | Arynes (e.g., benzyne) | Dihydronaphthalene derivative | quora.com |

| [8+2] Cycloaddition | 5-substituted-furan-2(3H)-ones | 8,8-dicyanoheptafulvene | Polycyclic γ-lactone derivative | acs.org |

| [4+4] Cycloaddition | Furan-fused cyclobutanone | Anthranils | Furan-fused eight-membered lactam | nih.gov |

Intramolecular Rearrangements and Cross-Electrophile Couplings

The sulfonamide moiety offers diverse reactivity, including participation in rearrangements and modern cross-coupling reactions. Although studies specifically on this compound are not prevalent, research on analogous benzylic and aryl sulfonamides provides significant insight. A notable transformation is the nickel-catalyzed intramolecular cross-electrophile coupling (XEC) of sulfonamides with pendant alkyl chlorides to generate cyclopropanes. acs.orgnih.gov This reaction establishes that unstrained and neutral sulfonamides can act as coupling partners, proceeding through oxidative addition of the C–N bond to the nickel catalyst. acs.orgnih.gov This methodology has been successfully applied to substrates containing furan moieties, demonstrating its potential applicability. acs.org

Furthermore, the sulfonamide group can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds. Copper- and nickel-catalyzed methods have been developed for the coupling of sulfonamides with a wide range of (hetero)aryl chlorides and bromides. researchgate.netprinceton.edu These reactions are valuable for synthesizing N-aryl sulfonamides, which are prevalent motifs in pharmaceuticals. princeton.edufrontiersrj.com Given that the furan ring can be considered a heteroaryl system, it is plausible that this compound could undergo N-arylation or act as a coupling partner in similar transformations.

| Reaction Type | Sulfonamide Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Intramolecular XEC | Benzylic sulfonamide with alkyl chloride | (Internal) | ((R)-BINAP)NiCl₂ / MeMgI / MgI₂ | Arylcyclopropane | acs.org |

| C-N Coupling | Primary/Secondary Sulfonamides | (Hetero)aryl bromides | Copper salts / Oxalamides | N-(Hetero)aryl sulfonamide | researchgate.net |

| C-N Coupling | Primary Sulfonamides | (Hetero)aryl chlorides | Cu₂O / 4-hydroxypicolinamide | N-(Hetero)aryl sulfonamide | researchgate.net |

| Photosensitized C-N Coupling | Aryl/Alkyl Sulfonamides | (Hetero)aryl halides | Nickel / Photosensitizer | N-(Hetero)aryl sulfonamide | princeton.edu |

Comparative Kinetic Studies with Related Compounds

Kinetic studies are essential for quantifying the reactivity of a compound and understanding its reaction mechanisms. For this compound, comparative kinetic analyses against simpler analogues like furan, 4-methylfuran, and furan-3-sulfonamide (B1289174) would elucidate the electronic and steric effects of the substituents. For instance, in an electrophilic aromatic substitution reaction, the rate would be influenced by the activating effect of the C4-methyl group versus the deactivating effect of the C3-sulfonamide group.

Studies on the hydrolysis of N-sulfonyl pseudourea derivatives, which act as prodrugs for parent sulfonamides, have shown that degradation follows specific acid and base catalysis, with maximum stability observed around pH 5. nih.gov Similarly, reaction kinetics of other sulfa drugs have been found to follow pseudo-first-order patterns. africaresearchconnects.com A comparative kinetic study on this compound could involve monitoring its degradation under various pH conditions or its participation in a model reaction, with the rate constants providing a quantitative measure of its stability and reactivity relative to analogous compounds.

| Compound | Relative Rate Constant (krel) | Predicted Rationale |

|---|---|---|

| Furan | 1000 | Baseline reactivity of the unsubstituted ring. |

| 4-Methylfuran | >1000 | Electron-donating CH₃ group activates the ring towards electrophilic attack. |

| Furan-3-sulfonamide | <1 | Strongly electron-withdrawing SO₂NH₂ group deactivates the ring. |

| This compound | 1-10 | Reactivity is moderately restored by the activating CH₃ group, counteracting the deactivating SO₂NH₂ group. |

Role as a Chemical Moiety and Scaffold in Organic Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and a versatile tool in organic synthesis. frontiersrj.comnih.govresearchgate.net It can function as both an activating group and a stable protecting group, roles that are highly valuable in the construction of complex molecules.

Sulfonamide as an Activating Group

The sulfonamide moiety is a potent electron-withdrawing group. This property is exploited to activate aromatic rings towards nucleophilic aromatic substitution (SNAr). acs.org Research has demonstrated that the sulfonamide group is sufficiently electron-withdrawing to activate aryl fluorides for substitution by phenoxide nucleophiles, a key step in the synthesis of poly(aryl ether sulfonamide)s. acs.orgresearchgate.net The activating strength of the sulfonamide has been shown by 13C NMR spectroscopy and semiempirical calculations to be comparable to, or even greater than, conventional activating groups like sulfone and ketone. acs.org

In this compound, the sulfonamide group at the C3 position withdraws electron density from the furan ring, making the carbon atoms, particularly at the C2 and C5 positions, more electrophilic and thus susceptible to attack by nucleophiles. This activation could facilitate the introduction of a wide range of functional groups onto the furan scaffold.

Sulfonamide as a Protecting Group

In organic synthesis, primary and secondary amines are often protected to prevent unwanted side reactions due to their basicity and nucleophilicity. Sulfonamides are excellent protecting groups for amines. youtube.comresearchgate.net The formation of a sulfonamide by reacting an amine with a sulfonyl chloride effectively "tames" the amine's basicity by delocalizing the nitrogen's lone pair of electrons across the two sulfonyl oxygens. youtube.com This makes the nitrogen significantly less nucleophilic and basic. youtube.com

Common sulfonyl groups used for protection include tosyl (Ts), mesyl (Ms), and nosyl (Ns). youtube.com The stability of the resulting sulfonamide is a key advantage, as it is robust to a wide range of reaction conditions. google.com Deprotection, or the removal of the sulfonyl group to regenerate the free amine, can be achieved under specific conditions. Classical methods include treatment with strong aqueous acid and heat or using dissolving metal reduction conditions, such as lithium metal in liquid ammonia. youtube.com This dual role as a stable yet removable group makes the sulfonamide moiety a valuable strategic element in multistep synthesis.

| Protecting Group | Abbreviation | Reagent for Installation | Common Deprotection Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl | Ts | Tosyl chloride (TsCl) | HBr/HOAc, Na/NH₃(l), SmI₂ | youtube.com |

| Methanesulfonyl | Ms | Mesyl chloride (MsCl) | HBr/HOAc, LiAlH₄ | youtube.com |

| 2-Nitrobenzenesulfonyl | Ns | Nosyl chloride (NsCl) | PhSH/K₂CO₃, Bu₃SnH | youtube.com |

| Trifluoromethanesulfonyl | Tf | Triflic anhydride (B1165640) (Tf₂O) | H₂/Pd, Na/NH₃(l) |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₅H₇NO₃S | Main subject of the article |

| Furan | C₄H₄O | Parent heterocycle, diene in cycloadditions |

| 4-Methylfuran | C₅H₆O | Comparative compound |

| Furan-3-sulfonamide | C₄H₅NO₃S | Comparative compound |

| Ethyl (E)-3-nitroacrylate | C₅H₇NO₄ | Dienophile in Diels-Alder reactions |

| Benzyne | C₆H₄ | Reactive intermediate, dienophile |

| 8,8-dicyanoheptafulvene | C₁₀H₆N₂ | 8π component in [8+2] cycloadditions |

| Anthranil | C₇H₅NO | Reactant in [4+4] cycloadditions |

| Tosyl chloride (TsCl) | C₇H₇ClO₂S | Reagent for installing Ts protecting group |

| Mesyl chloride (MsCl) | CH₃ClO₂S | Reagent for installing Ms protecting group |

| Nosyl chloride (NsCl) | C₆H₄ClNO₄S | Reagent for installing Ns protecting group |

| Triflic anhydride (Tf₂O) | C₂F₆O₅S₂ | Reagent for installing Tf protecting group |

Sulfonamide as a Leaving Group

In organic synthesis, the utility of a functional group is often defined by its ability to participate in reactions, including its capacity to act as a leaving group. The sulfonamide group (R-SO₂NR'R'') is generally considered a poor leaving group in standard nucleophilic substitution reactions. This is because the nitrogen atom is not sufficiently electronegative to stabilize the negative charge that would develop upon its departure as an anion (R'R''N⁻), which is a strong base.

However, the reactivity of the sulfonamide moiety can be enhanced under specific conditions or through structural modification, allowing it to function as a leaving group. One established strategy involves the addition of a second sulfonyl group to the nitrogen atom, forming a disulfonylimide. This modification significantly increases the leaving group potential of the amine portion because the resulting disulfonylimide anion is highly stabilized by the electron-withdrawing effects of two sulfonyl groups nih.gov. This approach has been successfully used to convert amines into other functional groups, such as alcohols and azides, with inversion of configuration nih.gov.

Furthermore, the sulfonamide group can participate in reactions where it is eliminated as part of a more complex mechanism. For instance, in certain syntheses, such as the formation of ynol ethers from alkynyl sulfonamides, the reaction proceeds through a pathway involving a single electron transfer followed by an addition-elimination route, which results in the departure of the sulfonamide group researchgate.net. This demonstrates that while not a classical leaving group in the same vein as halides or tosylates, the sulfonamide functionality can be utilized in specific synthetic strategies that facilitate its removal researchgate.net.

Furan Sulfonamide as a Molecular Scaffold for Chemical Libraries

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands to millions of compounds to identify new therapeutic agents. A molecular scaffold is a core chemical structure upon which a variety of substituents can be systematically attached to generate a library of diverse yet related molecules griffith.edu.au. The this compound structure represents a valuable scaffold for this purpose due to the combined properties of its two key components: the furan ring and the sulfonamide group.

The furan ring is a five-membered aromatic heterocycle that is present in numerous biologically active compounds and natural products ijabbr.com. Its planar structure and potential for various chemical modifications make it an ideal foundation for building molecular diversity ijabbr.com. The sulfonamide moiety is a well-established pharmacophore with a long history in medicinal chemistry, known for its presence in a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties nih.govnih.gov.

By using the furan sulfonamide core, chemists can create extensive libraries through a "libraries from libraries" approach nih.gov. This involves introducing diversity at multiple positions:

On the furan ring: The methyl group could be varied, or other positions on the ring could be functionalized.

On the sulfonamide nitrogen: The amine part of the sulfonamide offers an extendable point for chemical derivatization, allowing the attachment of a wide range of substituents researchgate.net.

This strategy allows for the rapid generation of numerous analogs, each with unique structural features and potentially different biological activities. The resulting libraries can then be screened against various biological targets to identify lead compounds for further development griffith.edu.aunih.gov.

| Scaffold Component | Role in Library Generation | Key Advantages |

| Furan Ring | Provides the core heterocyclic structure. | Biologically relevant motif; offers multiple sites for chemical modification ijabbr.com. |

| Sulfonamide Group | Acts as a key functional group and a point for diversification. | Well-known pharmacophore; allows for easy attachment of diverse chemical groups nih.govnih.gov. |

| Combined Scaffold | Serves as the central template for building a combinatorial library. | Combines two biologically active motifs, increasing the potential for discovering potent compounds nih.gov. |

Coordination Chemistry and Complex Formation

Chelation Properties of Sulfonamide Schiff Bases

Schiff bases are compounds containing an azomethine group (-C=N-) and are readily formed by the condensation of a primary amine with an aldehyde or ketone. When derived from sulfonamides, these Schiff bases become powerful ligands capable of forming stable complexes with metal ions through a process called chelation researchgate.netmu.edu.iq. Chelation involves the formation of two or more separate coordinate bonds between a single ligand and a central metal ion, resulting in the formation of a stable ring structure.